N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine
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Overview
Description
N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features both a sulfonyl group and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Scientific Research Applications
N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and trifluoromethyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Sulfonimidates: These compounds share the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness
N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine is unique due to the combination of the sulfonyl and trifluoromethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and reactivity under various conditions.
Properties
IUPAC Name |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-11-5-7-14(8-6-11)25(23,24)20(10-15(21)22)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLXDBCTRRMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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